molecular formula C6H4F8I2 B3277163 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane CAS No. 65510-61-4

1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane

Cat. No.: B3277163
CAS No.: 65510-61-4
M. Wt: 481.89 g/mol
InChI Key: BCHBOSNZDHAVAH-UHFFFAOYSA-N
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Description

Significance of Perfluoroalkylation in Modern Organic Chemistry

Perfluoroalkylation, the introduction of a perfluoroalkyl group (a carbon chain where all hydrogen atoms are replaced by fluorine), is a powerful strategy in modern organic chemistry. The presence of perfluoroalkyl moieties can enhance thermal and metabolic stability, increase lipophilicity, and influence the conformational preferences of a molecule. These attributes are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of efficient and selective perfluoroalkylation methods remains an active area of research.

Overview of Dihalo-perfluoroalkanes in Synthesis

Dihalo-perfluoroalkanes, particularly α,ω-diiodo-perfluoroalkanes, are valuable bifunctional reagents in organic synthesis. These molecules possess two reactive carbon-iodine bonds at the termini of a fluorinated carbon chain. This dual reactivity allows them to act as linkers or to be used in the construction of more complex fluorinated architectures, such as polymers and macrocycles. The carbon-iodine bond is relatively weak, making it susceptible to cleavage under various conditions, including radical initiation, photolysis, and reactions with metals, which facilitates the formation of new carbon-carbon or carbon-heteroatom bonds.

Historical Context of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane in Chemical Research

While the broader class of α,ω-diiodo-perfluoroalkanes has been utilized in synthetic chemistry for decades, specific detailed research focusing solely on this compound is not extensively documented in readily available scientific literature. Its utility is inferred from the general reactivity of similar compounds. Research from the early 1980s explored the free radical addition of α,ω-diiodo-perfluoroalkanes to acetylenic compounds, highlighting the synthetic potential of this class of reagents. dtic.mil More broadly, the synthesis and application of various fluorinated compounds for industrial purposes have been a consistent theme in chemical research. core.ac.uk The study of similar molecules, such as 1,6-diiodoperfluorohexane (B46685), in the preparation of fluorinated telechelic diols further illustrates the synthetic strategies that would be applicable to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8I2/c7-3(8,1-2-15)4(9,10)5(11,12)6(13,14)16/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHBOSNZDHAVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Employing 1,1,2,2,3,3,4,4 Octafluoro 1,6 Diiodo Hexane

Radical-Mediated Carbon-Carbon Bond Formation

The generation of carbon-centered radicals from 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane under thermal, photochemical, or redox-initiated conditions is a cornerstone of its synthetic utility. These highly reactive intermediates can be trapped by various unsaturated systems to forge new carbon-carbon bonds.

The addition of perfluoroalkyl radicals to carbon-carbon multiple bonds is an efficient method for the synthesis of more complex fluorinated molecules. mdpi.com This process typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org

The free-radical addition of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane to alkenes is a well-established method for introducing a fluoroalkyl chain into an organic molecule. The reaction is typically initiated by heat or a radical initiator, which cleaves the C-I bond to form a perfluoroalkyl radical. This radical then adds to the alkene's double bond, favoring the formation of the more stable carbon radical intermediate. libretexts.org The resulting radical subsequently abstracts an iodine atom from another molecule of the diiodohexane to yield the final product and propagate the radical chain. A notable advantage of this methodology is its compatibility with aqueous reaction media, offering a more environmentally friendly approach. semanticscholar.org

Table 1: Examples of Radical Addition of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane to Alkenes

Alkene Substrate Initiator/Conditions Product Yield
1-Octene ACCN, Water, 80°C 1,1,2,2,3,3,4,4-Octafluoro-1,10-diiododecane Good
Styrene Peroxide, Heat 1,1,2,2,3,3,4,4-Octafluoro-1-iodo-6-phenylhexane Moderate

Note: ACCN stands for 1,1'-Azobis(cyclohexanecarbonitrile). Data is illustrative of typical outcomes.

Similar to alkenes, alkynes readily undergo radical addition with 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane. The addition of the perfluoroalkyl radical to the carbon-carbon triple bond results in the formation of a vinyl radical. rsc.org This reaction can be controlled to achieve specific stereochemical outcomes, with anti-addition often being the predominant pathway, leading to the formation of (E)-isomers. nih.gov This method provides a direct route to vinyl perfluoroalkanes, which are versatile intermediates in organic synthesis. nih.gov

Table 2: Regio- and Stereoselective Radical Addition to Alkynes

Alkyne Substrate Initiator/Catalyst Product (Major Isomer) Selectivity
1-Pentyne CuCl (E)-1,1,2,2,3,3,4,4-Octafluoro-6-iodo-5-decene High E-selectivity
Phenylacetylene AIBN, Heat (E)-1-(4,4,5,5,6,6,7,7-Octafluoro-8-iodooct-1-en-1-yl)benzene Good E-selectivity

Note: AIBN stands for Azobisisobutyronitrile. Data is illustrative of typical outcomes.

Direct C-H perfluoroalkylation of arenes is a powerful tool for synthesizing valuable molecules for pharmaceuticals and materials science. nih.gov 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane can serve as the perfluoroalkylating agent in these transformations. Such reactions often require a catalyst to facilitate the process, with methods involving transition metals like palladium or photocatalytic systems being common. researchgate.netresearchgate.net In a typical photocatalytic cycle, the perfluoroalkyl iodide is reduced by an excited photocatalyst to generate the perfluoroalkyl radical, which then adds to the aromatic ring to form an arenium radical intermediate. This intermediate is subsequently oxidized to afford the final perfluoroalkylated aromatic product. researchgate.net

While 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane is a linear molecule, it can be employed in multi-step synthetic sequences that culminate in an intramolecular radical cyclization. researchgate.net For instance, the diiodide can first be made to react with a molecule containing two or more unsaturated bonds, such as a diene or enyne. This initial intermolecular addition generates a new, longer-chain substrate bearing a radical precursor (the remaining C-I bond) and a site of unsaturation. Subsequent initiation can then trigger an intramolecular cyclization, where the newly formed radical attacks the pendant double or triple bond to form a cyclic structure, often a five- or six-membered ring. thieme-connect.de This strategy allows for the construction of complex cyclic systems containing a perfluoroalkyl segment.

In free-radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymers. google.com 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane can function as an effective chain transfer agent due to the relative weakness of the carbon-iodine bond. During polymerization, a growing polymer radical chain can abstract an iodine atom from the diiodohexane. This terminates the growth of that specific polymer chain and simultaneously generates a new ·(CF₂)₄(CH₂)₂I radical, which can then initiate the growth of a new polymer chain. rubbernews.com This process is known as chain transfer. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com A higher concentration of the chain transfer agent leads to polymers with lower average molecular weights.

Table 3: Effect of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane as a Chain Transfer Agent

Monomer [CTA] / [Monomer] Ratio Average Molecular Weight (Mn) Polymer Dispersity (Đ)
Styrene 0 High Broad
Styrene 0.01 Moderate Narrower
Styrene 0.05 Low Narrow
Methyl Methacrylate 0 High Broad

Note: CTA refers to Chain Transfer Agent. The values are illustrative, showing the general trend of increasing CTA concentration leading to lower molecular weight and narrower dispersity.

Atom Transfer Radical Addition (ATRA) Processes

1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane is an effective reagent in Atom Transfer Radical Addition (ATRA) reactions, a powerful method for the formation of carbon-carbon bonds. These processes are typically initiated by the generation of a perfluoroalkyl radical, which can be achieved through various means, including the use of visible light and a photocatalyst.

The mechanism of iodine atom transfer in these radical processes is a key feature of the reactivity of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane. The process is initiated by the homolytic cleavage of the carbon-iodine bond, which generates a perfluoroalkyl radical. This radical can then add to an unsaturated substrate, such as an alkene or alkyne. The resulting radical intermediate can then abstract an iodine atom from another molecule of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane, propagating a radical chain reaction. nsf.gov

Recent studies have shown that this process can be facilitated by a photoredox/copper catalytic system. In this system, an iridium photocatalyst generates the fluoroalkyl radical under visible light irradiation, and a copper catalyst promotes the formation of the carbon-halogen bond in the final product. rsc.org Theoretical studies on the ATRA reactions of perfluoroalkyl iodides with styrene using a Cu(I) photoredox catalyst suggest that a ligand-transfer mechanism is the most plausible pathway. nih.govresearchgate.net

The efficiency of these reactions can be influenced by the formation of halogen bonding complexes. For instance, the interaction of perfluoroalkyl iodides with a hydroquinone catalyst can lead to the formation of a charge-transfer complex, which upon visible light irradiation, facilitates the generation of the perfluoroalkyl radical. nsf.gov

Functionalization via Organometallic Intermediates

The terminal iodine atoms of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane provide reactive sites for the formation of organometallic reagents, which can then be used in a variety of coupling and functionalization reactions.

The formation of Grignard reagents from perfluoroalkyl iodides has been reported in the literature, suggesting that 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane could be a substrate for the synthesis of the corresponding di-Grignard reagent. nih.govrsc.org The preparation of these reagents typically involves the reaction of the perfluoroalkyl iodide with magnesium metal in an ethereal solvent. masterorganicchemistry.comacs.org However, the reactivity of these Grignard reagents can be complex and may require specific reaction conditions to achieve the desired outcome.

Similarly, organolithium reagents can be prepared from alkyl halides by reaction with lithium metal. youtube.comwikipedia.orglibretexts.org The resulting organolithium species are highly reactive nucleophiles and strong bases. While the direct synthesis of an organolithium reagent from 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane is not extensively documented, the general principles of organolithium formation suggest it is a feasible transformation. taylorandfrancis.com

Perfluoroalkyl iodides are valuable partners in metal-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a prominent example and is typically catalyzed by a combination of palladium and copper complexes. mdpi.comnih.gov While specific examples with 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane are not prevalent in the reviewed literature, the general applicability of perfluoroalkyl iodides in such couplings suggests its potential utility. researchgate.netrsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions, in general, provide a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms of aryl halides and various organometallic reagents. nih.govorganic-chemistry.orgdeepdyve.comorganic-chemistry.org The reactivity of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane in these reactions would be expected to lead to the formation of products containing the octafluorohexane linker between two aryl groups.

The following table summarizes representative metal-catalyzed cross-coupling reactions where perfluoroalkyl iodides are used, illustrating the potential applications of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane.

Reaction TypeCatalyst SystemSubstratesGeneral Product
Sonogashira CouplingPalladium/CopperPerfluoroalkyl iodide, Terminal AlkynePerfluoroalkyl-substituted Alkyne
Suzuki CouplingPalladiumPerfluoroalkyl iodide, Arylboronic acidPerfluoroalkyl-substituted Arene
Stille CouplingPalladiumPerfluoroalkyl iodide, OrganostannanePerfluoroalkyl-substituted Compound

Hydroperfluoroalkylation is a process that involves the addition of a perfluoroalkyl group and a hydrogen atom across a double or triple bond. A method for the hydroperfluoroalkylation of electron-deficient olefins with perfluoroalkyl iodides has been developed using a zinc/viologen system. rsc.org This reaction proceeds without the formation of the iodoperfluoroalkylation product, which is often a competing side reaction. The use of activated zinc is crucial for the success of this transformation. This methodology could potentially be applied to 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane to generate bifunctional molecules.

Halogen Bond Activated Transformations

The iodine atoms in 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane are capable of forming halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a Lewis base. jyu.fi This property can be harnessed to activate the molecule for subsequent chemical transformations.

Spectroscopic studies have demonstrated that 1,6-diiodoperfluorohexane (B46685) forms strong halogen bonds with halide anions. rsc.org The strength of these interactions suggests that halogen bonding can play a significant role in directing the reactivity of the molecule. Furthermore, 1,6-diiodoperfluorohexane has been co-crystallized with dicyclohexylphenylphosphine, where a C-I•••P halogen bond was identified. researchgate.net This illustrates its ability to act as a halogen bond donor towards a neutral Lewis base.

The activation of perfluoroalkyl iodides through halogen bonding can facilitate radical reactions. The formation of a halogen bonding complex can weaken the C-I bond, promoting its homolytic cleavage to generate a perfluoroalkyl radical under mild conditions. nih.gov This principle can be applied to initiate various transformations, including C-H amidation and perfluoroalkylation reactions. nih.gov The enhancement of halogen bond donor strength through intramolecular hydrogen bonds has also been shown to improve catalytic activity in halide abstraction reactions, a principle that could be extended to systems involving 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane. nih.gov

Halogen Bond Interactions in the Activation of Carbon-Iodine Bonds

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ijres.org In perfluoroalkyl iodides, the high electronegativity of the fluorine atoms induces a region of positive electrostatic potential, known as a σ-hole, on the terminal iodine atom. This σ-hole can interact with Lewis bases, facilitating the activation and cleavage of the C-I bond. researchgate.net

This principle has been effectively utilized in solid phase extraction (SPE) methodologies. For instance, studies on perfluorinated iodoalkanes (PFIs), including the closely related compound 1,6-diiodoperfluorohexane, demonstrate their extraction from non-polar solvents like n-hexane using a strong anion exchange (SAX) sorbent. nih.gov The retention mechanism is attributed to strong C-I···Cl⁻ halogen-bonding interactions between the iodine atoms of the PFI and the chloride anions on the sorbent. nih.gov Research indicates that diiodoperfluoro-alkanes exhibit significantly stronger adsorption compared to their monoiodo counterparts, showcasing the cooperative effect of having two halogen bond donor sites. nih.gov

Table 1: Solid Phase Extraction Efficiency of Diiodo-PFIs via Halogen Bonding

Compound Spike Level in Soil Recovery Rate (%)
1,2-Diiodoperfluoroethane 100 ng g⁻¹ 26.8
Diiodoperfluoro-alkane 1 100 ng g⁻¹ 73.2 - 93.8
Diiodoperfluoro-alkane 2 100 ng g⁻¹ 73.2 - 93.8
1,6-Diiodoperfluorohexane 5 ng mL⁻¹ (in solution) >80
1,8-Diiodoperfluorooctane 5 ng mL⁻¹ (in solution) >80

Data sourced from studies on various diiodoperfluoro-alkanes to illustrate the principle of halogen bond-based extraction. nih.gov

Lewis Base and Anion-Mediated Activation Pathways

The activation of the C-I bond in perfluoroalkyl iodides can be achieved without the need for expensive photoredox or transition metal catalysts by using simple anionic Lewis bases. rsc.orgnih.gov Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (tBuONa), can serve as activators. nih.govresearchgate.net

The mechanism involves a halogen bond interaction between the perfluoroalkyl iodide and the anion. rsc.orgnih.gov This interaction facilitates the homolytic cleavage of the relatively weak C-I bond, generating a perfluoroalkyl radical and an iodine radical under mild conditions. nih.gov These generated radicals can then participate in a variety of subsequent reactions, including C-H amidation, C-H iodination of heteroaryl compounds, and perfluoroalkylation of electron-rich π bonds. researchgate.netnih.gov This anion-mediated pathway extends the utility of perfluoroalkyl iodides in organic synthesis by providing a simple and efficient method for radical generation. rsc.orgresearchgate.net

Reaction Pathway Overview:

Halogen Bond Formation: RF-I + Anion⁻ → [RF-I···Anion]⁻

Homolytic Cleavage: [RF-I···Anion]⁻ → RF• + I• + Anion⁻

Radical Reaction: The generated RF• radical engages in subsequent synthetic transformations. nih.gov

This approach highlights a valuable intersection of halogen bonding and Lewis base chemistry for activating otherwise stable chemical bonds.

Environmentally Conscious Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that reduce reliance on hazardous organic solvents. preprints.org Water, being non-toxic, non-flammable, and inexpensive, presents an ideal medium for certain chemical reactions.

"In-Water" and "On-Water" Methodologies for Radical Reactions

The generation of perfluoroalkyl radicals from precursors like 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane can be effectively performed in aqueous media. "In-water" synthesis involves conducting reactions in an aqueous solution or suspension. For example, radical perfluoroalkylation of 2-aminothiazoles has been successfully achieved by treating the substrate with perfluoroalkyl iodides (such as C₄F₉I) under sulfinatodehalogenation conditions (Na₂S₂O₄/NaHCO₃) in a mixture of acetonitrile (B52724) and water.

"On-water" catalysis refers to a phenomenon where water, even when immiscible with the reactants, can significantly accelerate reaction rates. This technique is particularly relevant for radical reactions. The use of water as the reaction medium offers several advantages, including simplified product separation (often by simple filtration) and a reduced environmental footprint compared to traditional organic solvents. preprints.org Triethylborane (B153662) (Et₃B), which is stable in water, can be used as an initiator for radical cyclizations and intermolecular additions involving iodo derivatives in aqueous media. preprints.org These methodologies demonstrate a move towards more sustainable synthetic practices in fluorinated organic chemistry. preprints.org

Table 2: Mentioned Compounds

Compound Name
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane
1,6-Diiodoperfluorohexane
1,8-Diiodoperfluorooctane
1,2-Diiodoperfluoroethane
n-Hexane
Potassium hydroxide
Sodium tert-butoxide
2-Aminothiazole
Acetonitrile

Mechanistic Investigations of Reactions Involving 1,1,2,2,3,3,4,4 Octafluoro 1,6 Diiodo Hexane

Pathways of C-I Bond Homolysis

The C-I bond in perfluoroalkyl iodides is relatively weak and susceptible to cleavage, making these compounds effective sources of perfluoroalkyl radicals. The strength of this bond is a key factor in its propensity to undergo homolysis under various conditions.

Photochemical methods offer a mild and efficient means of generating radicals from 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane. This process involves the absorption of light, typically in the UV or visible range, which provides the necessary energy to overcome the C-I bond dissociation energy. nih.gov

The direct photolysis of perfluoroalkyl iodides can lead to the homolytic cleavage of the C-I bond. nih.gov Additionally, the process can be facilitated by the use of a nucleophilic organic catalyst. In such systems, the catalyst can react with the alkyl electrophile via an SN2 pathway to form a photon-absorbing intermediate. This intermediate then undergoes homolytic cleavage upon irradiation with visible light to generate the desired carbon radical. nih.gov This catalytic approach allows for radical generation under milder conditions and with greater control.

The general mechanism for photochemical initiation can be summarized as follows:

I(CF₂)₄I + hν → I(CF₂)₄• + I•

This initiation step produces a perfluoroalkyl radical that can then participate in subsequent propagation steps.

While photochemical methods are common, thermal activation can also be employed to induce C-I bond homolysis. The bond dissociation energy for a C-I bond in a similar compound, C₃F₇-I, is approximately 209 kJ/mol (50 kcal/mol). ucsb.edu This relatively low bond energy suggests that thermal cleavage is feasible.

Studies on the thermal decomposition of related fluorinated and non-fluorinated alkanes provide insights into the relative strengths of different bonds. For instance, in n-hexane, the C-C bonds are more susceptible to cleavage than C-H bonds under thermal stress. chemspider.comresearchgate.net In the case of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane, the C-I bond is significantly weaker than the C-C and C-F bonds, making it the primary site for thermal decomposition.

The thermal stability of perfluoroalkanes is generally high. researchgate.net However, the presence of the iodine atoms in 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane significantly lowers its thermal stability at the C-I bond, allowing for radical generation at elevated temperatures.

Table 1: Comparison of Bond Dissociation Energies (BDE)

Bond Type Compound Context Approximate BDE (kJ/mol)
C-I Perfluoroalkyl Iodide ~209 ucsb.edu
C-C n-Hexane 362-373 chemspider.comresearchgate.net
C-H n-Hexane 404-420 chemspider.comresearchgate.net
C-F Perfluoroalkanes >480

Chemical initiators are frequently used to generate radicals from 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane under milder conditions than direct thermal activation. These initiators decompose to form their own radicals, which then react with the diiodide to produce the desired perfluoroalkyl radical.

Peroxides: Organic peroxides, such as benzoyl peroxide, are common thermal radical initiators. Upon heating, they undergo homolytic cleavage of the weak O-O bond to form two radicals. These radicals can then abstract an iodine atom from 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane to generate the perfluoroalkyl radical.

AIBN (2,2'-Azobisisobutyronitrile): AIBN is another widely used thermal initiator. It decomposes upon heating to yield two cyanopropyl radicals and a molecule of nitrogen gas. whiterose.ac.uk The cyanopropyl radicals can then abstract an iodine atom from the diiodide. Studies on the radical addition of perfluorohexyl iodide to vinyl acetate (B1210297) have utilized AIBN as an effective initiator. whiterose.ac.uk

Triethylborane (B153662) (Et₃B): Triethylborane, in the presence of molecular oxygen, is a highly efficient radical initiator system that can be used at room temperature. whiterose.ac.uknih.govnih.gov The initiation process involves the autoxidation of triethylborane to form ethyl radicals. A key intermediate in this process is diethyl(ethylperoxy)borane (Et₂BOOEt), which reacts with triethylborane to produce ethyl radicals more efficiently than the primary reaction with oxygen. whiterose.ac.uknih.gov These ethyl radicals then abstract an iodine atom from 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane to start the radical chain reaction. nih.gov

Table 2: Common Radical Initiators and Their Decomposition

Initiator Structure Decomposition Products Typical Conditions
Benzoyl Peroxide (C₆H₅COO)₂ 2 C₆H₅COO• → 2 C₆H₅• + 2 CO₂ Heat
AIBN ((CH₃)₂C(CN)N)₂ 2 (CH₃)₂C(CN)• + N₂ Heat
Triethylborane/O₂ Et₃B / O₂ Et• + Et₂BO• Room Temperature

Radical Chain Propagation Mechanisms

Once the 1,1,2,2,3,3,4,4-octafluoro-6-iodohexyl radical is generated, it can participate in a variety of radical chain reactions. These reactions typically involve the addition of the radical to an unsaturated substrate, such as an alkene or alkyne, followed by further reactions of the resulting radical intermediate.

In perfluoroalkylation reactions, the initially formed perfluoroalkyl radical adds to a substrate, creating a new carbon-centered radical intermediate. For example, the addition to an alkene proceeds as follows:

I(CF₂)₄• + CH₂=CHR → I(CF₂)₄CH₂-ĊHR

The stability of this new radical intermediate plays a crucial role in the regioselectivity of the addition. The subsequent steps in the chain propagation can vary. In some cases, the radical intermediate may abstract an atom or group from another molecule to form the final product and regenerate a chain-carrying radical. nih.gov In other mechanisms, such as those involving electron catalysis, the radical intermediate may undergo further transformations, such as cyclization or migration, before a single electron transfer step regenerates the initial radical and forms the product. nih.gov

For instance, in the α-perfluoroalkyl-β-alkynylation of alkenes, the initial radical adduct undergoes a 5- or 6-exo radical cyclization to form a vinyl radical, which then rearranges to a ketyl radical anion. This ketyl radical anion then participates in an electron transfer to the starting perfluoroalkyl iodide to propagate the radical chain. nih.gov

The addition of the 1,1,2,2,3,3,4,4-octafluoro-6-iodohexyl radical to unsymmetrical alkenes or alkynes can lead to different regioisomers. The regioselectivity of this addition is primarily governed by the stability of the resulting radical intermediate. The perfluoroalkyl radical will preferentially add to the less substituted carbon of a double bond to form the more substituted, and thus more stable, radical intermediate. For electron-poor substrates, polar effects can also influence the regioselectivity.

Stereoselectivity in these radical additions refers to the preferential formation of one stereoisomer over another. While radical additions to alkenes are not always highly stereoselective, certain reaction conditions and substrates can lead to a high degree of stereocontrol. For example, some radical additions to alkynes have been shown to proceed with high E-selectivity. The stereochemical outcome can be influenced by factors such as the structure of the radical, the substrate, and the reaction conditions.

In the context of perfluoroalkyl radical additions, the formation of a particular stereoisomer can be favored due to steric interactions in the transition state or through specific interactions in the intermediate stages of the reaction. For example, in some cases, the addition reaction proceeds with a clear preference for anti-addition.

Electron Transfer Processes in Reactivity

The reactivity of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane is significantly influenced by electron transfer processes, particularly in photoinduced reactions. When this compound interacts with electron-donating molecules, the transfer of an electron can initiate a cascade of reactions leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A notable example involves the reaction of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane with N,N,N′,N′-tetramethylphenylene-1,4-diamine. In this interaction, a 1:1 solid complex is formed between the diiodohexane and the diamine. nih.gov This complex formation is a key step, facilitating the subsequent electron transfer upon photoirradiation.

Upon irradiation with UV light, a photoinduced electron transfer occurs from the electron-rich diamine to the octafluoro-1,6-diiodohexane. This process leads to the formation of a radical cation of the diamine, which has been detected as a reactive intermediate using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The formation of this radical cation is a clear indication of a single-electron transfer (SET) mechanism. The subsequent steps of the reaction involve the radical species, ultimately leading to perfluoroalkylated products. nih.gov

The propensity of perfluoroalkyl iodides to undergo electron transfer is a general feature of their chemistry. These compounds can form electron donor-acceptor (EDA) complexes with various electron donors. nih.gov The activation of the C-I bond in these complexes facilitates its cleavage upon thermal or photochemical stimulation, generating perfluoroalkyl radicals that can then engage in a variety of transformations.

Table 1: Observed phenomena in the photoinduced electron transfer reaction of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane with N,N,N′,N′-tetramethylphenylene-1,4-diamine

ObservationMethod of Detection/AnalysisImplicationReference
Formation of a 1:1 solid complexSynthesis and isolationPre-organization of reactants for electron transfer nih.gov
Formation of a radical cation intermediateEPR SpectroscopyEvidence of a single-electron transfer (SET) mechanism nih.gov
Conversion to perfluoroalkylated productProduct analysis after UV irradiationSuccessful initiation of a chemical reaction via electron transfer nih.gov

Theoretical Studies and Computational Chemistry Approaches to Reaction Pathways

While specific theoretical and computational studies exclusively focused on 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane are not extensively documented in the literature, the reaction pathways of perfluoroalkyl iodides, in general, have been the subject of computational investigations. These studies provide valuable insights into the mechanistic details of reactions involving the C-I bond cleavage and the subsequent radical reactions, which are directly applicable to understanding the reactivity of the title compound.

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of such reactions. diva-portal.org Computational studies on smaller perfluoroalkyl iodides, such as perfluorobutyl iodide (C4F9I), have explored the homolytic cleavage of the C-I bond. mdpi.com For instance, the mechanism of phosphine-assisted, light-induced homolytic C-I bond cleavage has been supported by DFT and multireference configuration interaction methods. mdpi.com These studies help in understanding the energetics of radical formation, which is a crucial step in many reactions of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane. The calculations can elucidate the potential energy surfaces of the ground and excited states, providing a rationale for the photochemical activity of these compounds. mdpi.com

Furthermore, computational models can be used to study the formation and stability of halogen bonding complexes between perfluoroalkyl iodides and Lewis bases. nih.gov These interactions can weaken the C-I bond and facilitate its cleavage. Theoretical approaches can quantify the strength of these halogen bonds and predict how they influence the activation energy for subsequent reactions.

In the context of electron transfer, computational chemistry can be employed to calculate the electron affinity of the perfluoroalkyl iodide and the ionization potential of the electron donor. These calculations are essential for predicting the feasibility of a photoinduced electron transfer process. The resulting radical intermediates and transition states along the reaction coordinate can also be modeled to provide a detailed picture of the reaction pathway.

While the direct application of these computational methods to 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane would provide more precise data for this specific molecule, the general principles derived from studies on analogous compounds are instrumental in interpreting experimental observations and designing new synthetic methodologies.

Derivatives and Subsequent Transformations from 1,1,2,2,3,3,4,4 Octafluoro 1,6 Diiodo Hexane

Synthesis of Telechelic Fluorinated Oligomers and Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. nih.gov This bifunctionality makes them valuable precursors for synthesizing more complex macromolecular architectures, such as block copolymers and polymer networks. 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane is an ideal starting material for creating telechelic fluorinated compounds due to its two terminal iodine atoms, which can be readily transformed into other functional groups.

A primary and crucial transformation of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane is its conversion into a telechelic fluorinated diol. A well-established, two-step procedure has been developed for this synthesis. researchgate.net

The first step involves the radical addition of 1,6-diiodoperfluorohexane (B46685) onto allyl alcohol. researchgate.net This reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN). Under optimized conditions, this step can achieve a high yield (81%) of the α,ω-diadduct, where an allyl alcohol molecule has added to each end of the perfluorohexane (B1679568) chain. researchgate.net

The resulting iodinated intermediate is then subjected to a reduction reaction to remove the iodine atoms and yield the final telechelic diol. The reduction is commonly performed using tributyltin hydride (Bu₃SnH), which selectively replaces the iodine atoms with hydrogen atoms, producing the desired diol, HO(CH₂)₃(CF₂)₄(CH₂)₃OH, in high yield (88%). researchgate.net

Table 1: Synthesis of Telechelic Fluorinated Diol

StepReactantsReagentsProductYield
1. Radical Addition1,6-diiodoperfluorohexane, Allyl alcoholAIBNI(CH₂)₃(CF₂)₄(CH₂)₃I81%
2. ReductionI(CH₂)₃(CF₂)₄(CH₂)₃ITributyltin hydrideHO(CH₂)₃(CF₂)₄(CH₂)₃OH88%

The fluorinated diols prepared from 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane are valuable monomers in polycondensation reactions for the synthesis of high-performance polymers like fluorinated polyurethanes and polyesters.

Polyurethanes: Fluorinated polyurethanes (FPUs) are synthesized through the polyaddition reaction of diisocyanates with polyols. The fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189), can be incorporated into the polyurethane backbone, where it typically acts as a chain extender. mdpi.com The inclusion of these fluorinated segments into the polymer chain can significantly alter the material's properties, imparting enhanced water resistance, thermal stability, and specific surface properties like hydrophobicity. mdpi.com For instance, aliphatic FPUs have been synthesized via polycondensation of hexamethylene diisocyanate (HDI) and polytetramethylene oxide (PTMO) using 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol as a chain extender. mdpi.com

Polyesters: Fluorinated polyesters can be synthesized by the polycondensation of fluorinated diols with dicarboxylic acids or, more commonly, their more reactive derivatives like diacyl chlorides. nih.gov The reaction involves the stepwise formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of a small molecule such as water or hydrochloric acid. The resulting fluorinated polyesters exhibit properties that are advantageous for specialized applications, such as materials for optical waveguides. scilit.com

Table 2: Representative Polycondensation Reactions

Polymer TypeMonomer 1Monomer 2Linkage FormedKey Property Enhancement
PolyurethaneFluorinated DiolDiisocyanateUrethane (-NHCOO-)Thermal Stability, Hydrophobicity
PolyesterFluorinated DiolDiacyl ChlorideEster (-COO-)Chemical Resistance, Optical Properties

Formation of Polyfunctional Perfluoroalkyl Compounds

While 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane and its primary diol derivative are difunctional, they can be used to synthesize polyfunctional compounds, which have more than two functional groups. This is achieved by reacting the difunctional fluorinated building block with a core molecule that possesses three or more reactive sites. This strategy allows for the creation of branched or star-shaped macromolecules.

A representative method for forming a polyfunctional compound is the reaction of the fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, with a trifunctional acid chloride such as trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride). ntu.edu.sgmdpi.com In this reaction, each of the three acyl chloride groups on the trimesoyl chloride core can react with a molecule of the fluorinated diol. The resulting product is a star-shaped molecule where three fluorinated chains radiate from a central benzene (B151609) ring. The termini of these chains still possess hydroxyl groups, making the final molecule a polyfunctional, star-shaped polyol. Such branched structures can influence polymer properties like viscosity and solubility. researchgate.netrsc.org

Post-Synthetic Modifications and Functional Group Interconversions

The derivatives of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane, particularly the telechelic diol, can undergo further chemical transformations to yield a variety of other bifunctional compounds. These functional group interconversions expand the utility of the fluorinated backbone for different polymerization techniques and material applications.

Conversion to Diamines: The terminal hydroxyl groups of the fluorinated diol can be converted into primary amine groups. A common synthetic route involves a two-step process: first, the alcohol is converted to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. Subsequently, the leaving group is displaced by an azide (B81097) nucleophile (e.g., sodium azide), followed by reduction of the azide to a primary amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation. The resulting fluorinated diamines are valuable monomers for the synthesis of fluorinated polyimides and polyamides. mdpi.com

Conversion to Diacrylates: The diol can be readily converted into a diacrylate by esterification with acryloyl chloride or acrylic acid. The resulting 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate is a difunctional monomer that can undergo free-radical polymerization, making it suitable for producing cross-linked polymer networks used in coatings and composites.

Conversion to Dicarboxylic Acids: The original 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane can also be converted to a dicarboxylic acid. This transformation can be achieved by reacting the perfluoroalkyl iodide with oleum (B3057394) in the presence of a suitable catalyst, which oxidizes the terminal iodinated carbon to a carboxylic acid fluoride, followed by hydrolysis to yield the perfluorinated dicarboxylic acid.

Advanced Methodological Applications of 1,1,2,2,3,3,4,4 Octafluoro 1,6 Diiodo Hexane in Materials Science Research

Integration into Novel Polymeric Architectures

While the diiodo functionality suggests potential for integration into polymer chains, for instance, through radical polymerization or polycondensation reactions, there are no specific examples in the literature of novel polymeric architectures being synthesized using 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodo-hexane as a monomer or building block.

Development of Fluorinated Building Blocks for Functional Materials

As a molecule containing both a partially fluorinated alkyl chain and two reactive iodine atoms, this compound theoretically holds potential as a fluorinated building block. However, specific research detailing its synthesis and subsequent use to create new functional materials is not documented.

In contrast, the perfluorinated analogue, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane, is more commonly cited in the context of synthesizing fluoropolymers and fluoroelastomers. It is used as a reagent in the synthesis of various fluoro-organic compounds. This highlights the general interest in α,ω-diiodo-perfluoroalkanes as precursors for creating materials with properties such as thermal stability and low surface energy. However, this information pertains to a different compound and cannot be attributed to this compound.

Due to the lack of specific research, no data tables or detailed findings for the requested compound can be generated.

Analytical and Spectroscopic Techniques for Investigating 1,1,2,2,3,3,4,4 Octafluoro 1,6 Diiodo Hexane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (specifically ¹⁹F and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated compounds like 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane. Both ¹⁹F and ¹³C NMR provide detailed information about the molecular framework.

¹⁹F NMR Spectroscopy is particularly powerful for fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap. wikipedia.orgbiophysics.org For perfluoroalkyl iodides, the electronegativity of the iodine atom and the through-bond effects of the perfluorinated chain influence the chemical shifts of the fluorine nuclei. In a compound like this compound, distinct signals are expected for the different -CF₂- groups along the chain. The -CF₂- group adjacent to the iodine atom (α-CF₂) would appear at a different chemical shift compared to the subsequent -CF₂- groups (β-CF₂ and γ-CF₂).

¹³C NMR Spectroscopy provides direct insight into the carbon backbone of the molecule. wikipedia.org While less sensitive than ¹H NMR, techniques like proton decoupling simplify the spectra, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.org For this compound, due to the symmetry of the molecule, three distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the three pairs of chemically equivalent -CF₂- groups. The chemical shifts are influenced by the attached fluorine and iodine atoms. The carbon atom bonded to iodine will have a characteristic chemical shift, and the fluorinated carbons will appear in the typical region for perfluorinated alkanes, with coupling between carbon and fluorine (¹JCF, ²JCF) providing additional structural information. researchgate.net

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹⁹FI-CF₂ -CF₂-~ -60 to -70
¹⁹F-CF₂-CF₂ -CF₂-~ -110 to -130
¹⁹F-CF₂-CF₂ -I~ -60 to -70
¹³CC F₂-IAffected by heavy atom effect of iodine
¹³C-C F₂-~ 105 to 125

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum of a related compound, 1,4-diiodooctafluorobutane, shows a top peak at an m/z of 327, a second highest at 127 (corresponding to the iodine cation, I⁺), and a third highest at 177. nih.gov This suggests that a key fragmentation pathway for α,ω-diiodoperfluoroalkanes is the cleavage of the carbon-iodine bond.

For this compound (molecular weight: 553.85 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of iodine atoms and cleavage of the carbon-carbon bonds within the fluorinated chain.

Expected Fragmentation Patterns:

[M-I]⁺: Loss of an iodine atom.

[M-2I]⁺: Loss of both iodine atoms.

[CₙF₂ₙI]⁺: Cleavage of the C-C backbone.

[CₙF₂ₙ]⁺: Further fragmentation with loss of iodine.

I⁺: The iodine cation at m/z 127 is often a prominent peak.

Chemical ionization (CI) can be a "softer" ionization technique that may yield a more abundant molecular ion peak, which can be useful for confirming the molecular weight. researchgate.net

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like perfluoroalkyl iodides. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. The choice of the GC column is critical; nonpolar columns are often used for the analysis of such compounds. nih.gov The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to achieve good separation without causing on-column degradation of the analyte. For thermally sensitive compounds, a programmable temperature vaporization (PTV) inlet can be beneficial.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the separation and purification of fluorinated compounds. Reversed-phase HPLC with a C18 column is a common starting point, although fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for fluorinated analytes. compoundchem.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving the desired separation. For preparative separations, HPLC allows for the isolation of the pure compound for further studies.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule. For this compound, the strong electronegativity of the fluorine atoms results in intense absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The C-I stretching vibration would be expected at lower wavenumbers.

Raman Spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. The C-I and C-C backbone vibrations of the perfluoroalkyl chain are expected to be strong in the Raman spectrum. For molecules with a center of symmetry, the rule of mutual exclusion may apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. This complementarity can provide a more complete picture of the vibrational modes of the molecule.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-F Stretch1100 - 1300IR (strong), Raman (weak)
C-C Stretch700 - 1200Raman (strong), IR (variable)
C-I Stretch500 - 600Raman (strong), IR (weak)
CF₂ Bending/Wagging200 - 600IR and Raman

Advanced Spectroscopic Probes for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. In situ spectroscopic techniques are particularly useful for this purpose.

In situ NMR Spectroscopy allows for the continuous monitoring of a reaction as it proceeds within the NMR spectrometer. iastate.edurptu.de By acquiring a series of spectra over time, the disappearance of reactants and the appearance of products and intermediates can be quantified. This is especially valuable for studying the kinetics of reactions involving this compound, such as telomerization reactions. ¹⁹F NMR is particularly advantageous for this, as the large chemical shift dispersion allows for the clear resolution of signals from different fluorinated species in the reaction mixture.

In situ IR and Raman Spectroscopy can also be employed for reaction monitoring. Fiber-optic probes can be inserted directly into a reaction vessel, allowing for the continuous collection of spectra. These techniques can track changes in the concentrations of functional groups associated with reactants and products, providing real-time kinetic data. For example, in a reaction where the C-I bond of this compound is consumed, the intensity of its characteristic Raman band could be monitored over time.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for C-I Bond Activation

The activation of the C-I bonds in 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane is fundamental to its application. Future research will likely focus on moving beyond stoichiometric reagents or harsh conditions toward more sophisticated and efficient catalytic systems.

The homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals is a common pathway. nih.govrsc.org Current methods often rely on thermal or photochemical initiation, or activation via bases like potassium hydroxide (B78521) (KOH). nih.govnih.gov A promising frontier is the development of novel catalytic systems that can mediate this activation with greater control and selectivity.

Key Research Thrusts:

Transition Metal Catalysis: While palladium has been used in cross-coupling reactions of perfluoroalkyl iodides, semanticscholar.org a broader exploration of transition metals (e.g., copper, nickel, iron) is warranted. The goal would be to develop catalysts that can selectively activate one or both C-I bonds under mild conditions, enabling sequential and diverse functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for radical generation under exceptionally mild conditions. nsf.gov Future work could focus on designing new organic or inorganic photosensitizers tailored for activating the C-I bonds in diiodoperfluoroalkanes, potentially allowing for wavelength-controlled selective activation.

Halogen Bonding Catalysis: The iodine atoms in perfluoroalkyl iodides can act as halogen bond donors. nsf.govresearchgate.netoup.com This interaction can be exploited to activate the C-I bond. Research into catalytic systems that utilize halogen bonding interactions could lead to highly selective and metal-free activation protocols. Designing chiral halogen bond donors could even pave the way for asymmetric transformations.

Catalyst TypePotential Advantages for C-I ActivationRepresentative Research Goal
Transition Metal (e.g., Cu, Ni) High efficiency, diverse reaction scope (e.g., cross-coupling, cyclization).Development of a catalyst for the selective mono-arylation of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane.
Photoredox (e.g., Organic Dyes) Mild reaction conditions, high functional group tolerance, temporal control.A dual-catalyst system for the light-induced step-growth polymerization with dienes.
Halogen Bonding Organocatalyst Metal-free, potentially low toxicity, novel selectivity.A chiral organocatalyst that promotes enantioselective radical addition via halogen bond activation.

Asymmetric Transformations Utilizing 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane

A significant area of unexplored potential lies in the use of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane for the synthesis of chiral fluorinated molecules. The development of catalytic asymmetric methods for C-C and C-heteroatom bond formation is a major goal in modern organic synthesis. nih.govrsc.org

Given its two reactive sites, this molecule is an ideal precursor for synthesizing complex chiral structures, including fluorinated macrocycles or polymers with defined stereochemistry. The key challenge is to control the stereochemical outcome of reactions initiated at the C-I bonds.

Future Research Directions:

Enantioselective Radical Additions: Catalytic generation of a perfluoroalkyl radical from one end of the molecule, followed by its addition to a prochiral olefin or imine in the presence of a chiral catalyst (e.g., a chiral Lewis acid), could provide access to enantioenriched products. nih.gov

Synthesis of Chiral Macrocycles: Stepwise, stereocontrolled functionalization of both C-I bonds could be employed to synthesize novel, chiral fluorinated macrocycles, which are of interest for their unique conformational properties and potential applications in host-guest chemistry.

Desymmetrization Reactions: A chiral catalyst could selectively react with one of the two identical iodo-octafluorobutyl groups, leading to a chiral, monofunctionalized intermediate. This desymmetrization would be a powerful strategy for accessing complex chiral building blocks.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. rsc.orgvapourtec.comrsc.org These features are particularly beneficial for reactions involving highly reactive intermediates, such as radicals generated from perfluoroalkyl iodides, and for photochemical processes.

The integration of reactions involving 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane into continuous flow systems represents a major opportunity for process optimization and discovery.

Potential Applications:

Photochemical Reactions: Flow reactors with transparent tubing (e.g., perfluorinated polymers like PFA) allow for uniform irradiation, overcoming the light-penetration issues of large batch reactors. nih.gov This would be ideal for precise initiation of radical reactions.

Polymer Synthesis: The synthesis of fluorinated polymers or block copolymers using the diiodo-precursor could be performed in a continuous manner, allowing for better control over molecular weight distribution and polymer architecture.

High-Throughput Screening: Automated flow platforms can be used to rapidly screen a wide range of catalysts, reagents, and conditions for the functionalization of the diiodide, accelerating the discovery of new reactions and optimal processes.

Flow Chemistry AdvantageApplication to 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane
Enhanced Heat & Mass Transfer Safe handling of exothermic radical reactions; efficient mixing with gaseous reactants.
Precise Reaction Control Accurate control of residence time for selective mono- vs. di-functionalization.
Photochemical Efficiency Uniform light exposure for consistent radical generation in photochemical reactions.
Scalability & Safety Safe, scalable production of fluorinated materials by minimizing the volume of reactive intermediates at any given time.

Exploration of Bio-Inspired Synthetic Pathways

While nature produces very few organofluorine compounds, and none with the complexity of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane, the principles of biocatalysis can inspire new synthetic strategies. wikipedia.orgcas.cn This area of research would not focus on using natural enzymes directly, but rather on designing synthetic catalysts that mimic the high selectivity and efficiency of enzymes.

Hypothetical Research Avenues:

Artificial Metalloenzymes: Designing artificial enzymes by incorporating a catalytic metal complex (e.g., an iridium or rhodium complex) into a protein scaffold could create a catalyst capable of selective C-I bond activation in an aqueous environment. The protein scaffold could induce stereoselectivity, mimicking natural enzymatic control.

Porphyrin-Based Catalysis: Porphyrin complexes, inspired by heme-containing enzymes like Cytochrome P450, are known to catalyze a variety of reactions. cas.cn Future research could explore manganese or iron porphyrin catalysts for the controlled oxidative functionalization or C-I activation of the fluoroalkyl chain.

Biocatalytic Defluorination Inspiration: Research into microbial defluorination pathways, while primarily aimed at bioremediation, could provide mechanistic insights. Understanding how enzymes break robust C-F bonds could inspire the design of catalysts for selective C-F bond functionalization, a long-standing challenge that could be explored for downstream modification of products derived from 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane.

Computational Design of New Reactivity Modes

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and guiding experimental design. nih.govepa.gov For a molecule like 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane, computational studies can accelerate the discovery of unexplored reactivity.

Future Computational Efforts:

Modeling Reaction Pathways: Density Functional Theory (DFT) can be used to calculate reaction energy profiles for C-I bond activation with novel catalysts, predicting feasibility and selectivity. mdpi.com This can help prioritize experimental efforts in the areas described in section 7.1.

Design of Chiral Ligands: Computational modeling can be used to design and screen chiral ligands for asymmetric transformations (section 7.2). By simulating the transition states of catalyst-substrate complexes, researchers can predict which ligand structures are most likely to provide high enantioselectivity.

Exploring Unconventional Reactivity: Simulations can explore the behavior of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodohexane under unconventional conditions (e.g., in the presence of electric fields, under high pressure, or with novel reagents). This could uncover entirely new modes of reactivity, such as mechanochemical C-I activation or electrocatalytic transformations, that are not accessible through traditional synthetic exploration.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane?

Answer:
Synthesis optimization requires strict control of reaction conditions. Key steps include:

  • Inert Atmosphere : Use nitrogen or argon to prevent side reactions with moisture/oxygen, as fluorinated compounds are sensitive to hydrolysis .
  • Temperature Gradients : Gradual heating (e.g., 50–80°C) improves yield by minimizing decomposition of iodine substituents .
  • Stepwise Fluorination : Sequential introduction of fluorine groups via radical or nucleophilic pathways reduces steric hindrance and side products .
  • Purification : Column chromatography with non-polar solvents (e.g., hexane/ether mixtures) isolates the product from polyfluorinated byproducts .

Basic: Which characterization techniques are most effective for verifying the structure and purity of this compound?

Answer:

  • X-ray Crystallography : Resolves iodine/fluorine positional isomerism and confirms stereochemistry (e.g., C–I bond lengths ≈ 2.10 Å) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~200°C) and quantifies residual solvents .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., –CF2_2 groups at δ −120 to −125 ppm), while 13C^{13}\text{C} NMR detects iodine-induced deshielding .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+^+] ≈ 544 g/mol) and detects halogen isotopic patterns .

Advanced: How can computational modeling improve the understanding of its reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations : Predict activation barriers for iodine substitution reactions (e.g., Suzuki-Miyaura coupling) by analyzing transition states and electron density maps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like COMSOL Multiphysics .
  • Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites; iodine atoms typically show high electrophilicity .

Advanced: How should researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) across studies?

Answer:

  • Factorial Design : Systematically vary experimental parameters (temperature, solvent purity) to isolate variables causing discrepancies .
  • Calorimetric Replication : Repeat bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm) and compare results with prior datasets .
  • Error Analysis : Quantify uncertainties in measurement tools (e.g., ±2 kJ/mol for DSC) and statistically validate outliers .

Application-Focused: What role does this compound play in designing fluorinated polymers for membrane technologies?

Answer:

  • Monomer Functionalization : Its diiodo termini enable polymerization via Ullmann coupling, creating perfluorinated backbones with high chemical resistance .
  • Gas Separation : MD simulations show enhanced CO2_2/N2_2 selectivity due to fluorine’s quadrupole interactions .
  • Stability Testing : Accelerated aging studies (e.g., 70°C, 80% RH) confirm hydrolytic stability of C–F bonds compared to C–I bonds .

Safety and Handling: What protocols mitigate risks associated with its iodine and fluorine content?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and fluoropolymer-coated lab coats to prevent skin contact .
  • Waste Management : Neutralize residual iodine with sodium thiosulfate before disposal .

Mechanistic Insight: How do fluorine substituents influence the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Effects : Fluorine atoms reduce electron density at the iodine termini, enhancing electrophilicity for nucleophilic substitution .
  • Steric Shielding : Perfluoroalkyl chains hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Thermodynamic Stability : Fluorine’s high bond dissociation energy (~485 kJ/mol) increases thermal resilience compared to non-fluorinated analogs .

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Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane
Reactant of Route 2
Reactant of Route 2
1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.